tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15851524
InChI: InChI=1S/C12H13ClN2O3/c1-12(2,3)17-11(16)14-10-9-7(13)5-4-6-8(9)18-15-10/h4-6H,1-3H3,(H,14,15,16)
SMILES:
Molecular Formula: C12H13ClN2O3
Molecular Weight: 268.69 g/mol

tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate

CAS No.:

Cat. No.: VC15851524

Molecular Formula: C12H13ClN2O3

Molecular Weight: 268.69 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate -

Specification

Molecular Formula C12H13ClN2O3
Molecular Weight 268.69 g/mol
IUPAC Name tert-butyl N-(4-chloro-1,2-benzoxazol-3-yl)carbamate
Standard InChI InChI=1S/C12H13ClN2O3/c1-12(2,3)17-11(16)14-10-9-7(13)5-4-6-8(9)18-15-10/h4-6H,1-3H3,(H,14,15,16)
Standard InChI Key XMSRSBGDDOEWSZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=NOC2=C1C(=CC=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl N-(4-chloro-1,2-benzoxazol-3-yl)carbamate. Its molecular formula, C12H13ClN2O3\text{C}_{12}\text{H}_{13}\text{ClN}_{2}\text{O}_{3}, reflects a benzo[d]isoxazole ring system fused with a carbamate functional group. The chlorine atom occupies the 4-position on the benzisoxazole moiety, while the tert-butyloxycarbonyl (Boc) group is attached to the nitrogen at the 3-position .

Structural Depiction and Key Features

The compound’s structure (Fig. 1) combines aromatic and heterocyclic elements:

  • Benzo[d]isoxazole core: A fused bicyclic system comprising a benzene ring and an isoxazole ring (oxygen and nitrogen atoms at positions 1 and 2).

  • Chlorine substituent: Positioned at the 4-position, this electronegative group influences electron distribution and reactivity.

  • tert-Butyl carbamate: The Boc group acts as a protective moiety for amines, enhancing solubility and stability during synthetic procedures .

Table 1: Molecular Data

PropertyValueSource
CAS Number1344702-36-8
Molecular FormulaC12H13ClN2O3\text{C}_{12}\text{H}_{13}\text{ClN}_{2}\text{O}_{3}
Molecular Weight268.70 g/mol
Purity≥97%

Synonyms and Registry Identifiers

Common synonyms include:

  • tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate

  • (4-Chloro-1,2-benzoxazol-3-yl)-carbamic acid tert-butyl ester

  • DTXSID20724458 (DSSTox Substance ID)

  • SCHEMBL3175510 (Chemicals Vendor ID) .

Synthesis and Manufacturing

Key Reaction Mechanisms

  • Boc protection: The amine group on the benzisoxazole reacts with Boc anhydride via nucleophilic acyl substitution, forming a stable carbamate.

  • Chlorination: Directed ortho-metallation or electrophilic substitution mechanisms may govern the regioselective introduction of chlorine .

Table 2: Representative Reagents and Conditions

StepReagents/ConditionsPurpose
CyclizationNH2_2OH·HCl, baseIsoxazole ring formation
ChlorinationCl2_2, FeCl3_3 catalystAromatic electrophilic substitution
Boc protectionBoc2_2O, Et3_3NAmine protection

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic tert-butyl group and polar carbamate moiety:

  • Solubility: Likely soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water.

  • Stability: The Boc group confers stability toward acidic conditions but is labile under strong acids (e.g., TFA) or prolonged basic conditions .

Spectroscopic Data

Though experimental spectra are unavailable, predictions based on analogs suggest:

  • IR: Stretching vibrations at ~1700 cm1^{-1} (C=O of carbamate), ~1250 cm1^{-1} (C-O-C of Boc).

  • NMR:

    • 1H^1\text{H}: δ 1.4 ppm (s, 9H, tert-butyl), δ 7.2–8.0 ppm (aromatic protons).

    • 13C^{13}\text{C}: δ 28 ppm (tert-butyl CH3_3), δ 80 ppm (quaternary C of Boc), δ 150–160 ppm (carbamate C=O) .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s primary utility lies in its function as a building block for:

  • Kinase inhibitors: The benzisoxazole scaffold is prevalent in drugs targeting protein kinases.

  • Anticancer agents: Chlorinated heterocycles often exhibit cytotoxic activity by intercalating DNA or inhibiting topoisomerases .

Case Study: Analogous Compounds

  • Imatinib analogs: Benzisoxazole derivatives have been explored as Bcr-Abl tyrosine kinase inhibitors.

  • Antimicrobial agents: Chlorine-substituted heterocycles demonstrate activity against Gram-positive bacteria .

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